UBP710

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

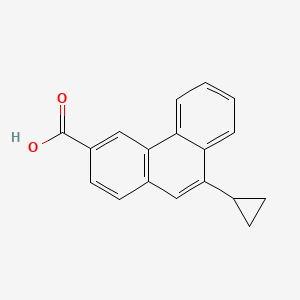

9-cyclopropylphenanthrene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-18(20)13-8-7-12-9-16(11-5-6-11)14-3-1-2-4-15(14)17(12)10-13/h1-4,7-11H,5-6H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWRRDKZWBVAHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(C=C(C=C3)C(=O)O)C4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Choreography of UBP710: A Positive Allosteric Modulator of NMDA Receptors

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of UBP710, a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. This compound, chemically identified as 9-cyclopropylphenanthrene-3-carboxylic acid, exhibits selective potentiation of NMDA receptors containing the GluN2A and GluN2B subunits, offering a nuanced approach to modulating glutamatergic neurotransmission. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile.

Core Mechanism of Action: A Novel Allosteric Modulation

This compound enhances the function of specific NMDA receptor subtypes through a novel allosteric mechanism. Unlike competitive agonists or channel blockers, this compound does not bind to the glutamate (B1630785) or glycine (B1666218) agonist binding sites, nor does it occlude the ion channel pore.[1][2] Its modulatory effect is also independent of the N-terminal domain (NTD), a common target for other allosteric modulators.[1][2]

The primary mode of action for this compound is the potentiation of agonist-induced currents at NMDA receptors composed of GluN1/GluN2A and GluN1/GluN2B subunits.[1] Evidence suggests that the binding site for this compound is located at the interface between the ligand-binding domains (LBDs) of the receptor subunits. Specifically, the potentiating activity of this compound is critically dependent on the "segment 2" (S2) of the agonist ligand-binding domain. This indicates that this compound likely stabilizes a conformational state of the receptor that favors channel opening upon agonist binding.

Quantitative Pharmacological Profile of this compound

The positive allosteric modulatory effects of this compound have been quantified using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing recombinant NMDA receptors. The key quantitative parameters are summarized in the table below.

| NMDA Receptor Subtype | Effect of this compound | EC50 of Potentiation (µM) | Maximal Potentiation (%) | Reference |

| GluN1/GluN2A | Potentiation | 1.8 ± 0.3 | 123 ± 15 | Costa et al., 2010 |

| GluN1/GluN2B | Potentiation | 3.2 ± 0.5 | 158 ± 21 | Costa et al., 2010 |

| GluN1/GluN2C | No significant effect | - | - | Costa et al., 2010 |

| GluN1/GluN2D | No significant effect | - | - | Costa et al., 2010 |

Experimental Protocols

The characterization of this compound's mechanism of action relies on established electrophysiological techniques. The following is a detailed protocol for assessing the modulatory effects of compounds on NMDA receptors expressed in Xenopus laevis oocytes.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

-

Oocyte Preparation and cRNA Injection:

-

Stage V-VI oocytes are surgically harvested from female Xenopus laevis frogs.

-

The oocytes are defolliculated by treatment with collagenase to remove surrounding follicular cells.

-

Complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit) are synthesized in vitro.

-

A nanoliter volume of the cRNA solution (typically in a 1:1 or 1:2 ratio of GluN1:GluN2) is injected into the oocyte cytoplasm using a microinjection pipette.

-

Injected oocytes are incubated for 2-7 days at 15-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression on the oocyte membrane.

-

-

Electrophysiological Recording:

-

An injected oocyte is placed in a recording chamber continuously perfused with a barium-containing extracellular recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5–1 mM BaCl₂, and 0.01 mM EDTA, pH 7.4) to minimize calcium-activated chloride currents.

-

Two glass microelectrodes, filled with a high potassium chloride solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

-

The oocyte membrane is voltage-clamped at a holding potential of -40 mV to -70 mV.

-

NMDA receptor-mediated currents are evoked by the application of the co-agonists glutamate and glycine at sub-saturating concentrations (e.g., 10 µM each).

-

-

Compound Application and Data Analysis:

-

This compound or other test compounds are co-applied with the agonists to determine their modulatory effects.

-

Concentration-response curves are generated by applying a range of compound concentrations.

-

The potentiation of the agonist-evoked current is calculated as the percentage increase in current amplitude in the presence of the compound compared to the agonist-alone response.

-

EC₅₀ values for potentiation are determined by fitting the concentration-response data to a sigmoidal function.

-

Visualizing the Mechanism and Workflow

To further elucidate the proposed mechanism of action and the experimental workflow, the following diagrams are provided.

Caption: Proposed mechanism of this compound action on NMDA receptors.

Caption: Experimental workflow for TEVC recording in Xenopus oocytes.

References

UBP710: A Selective Positive Allosteric Modulator of NMDA Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UBP710 has emerged as a valuable pharmacological tool for the nuanced study of N-methyl-D-aspartate (NMDA) receptor function. Identified as a selective positive allosteric modulator, this compound exhibits a preferential potentiation of NMDA receptors containing the GluN2B subunit over those with the GluN2A subunit. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its subunit selectivity, detailed experimental protocols for its characterization, and visual representations of relevant pathways and workflows. This guide is intended to serve as a core resource for researchers in neuroscience and professionals in drug development exploring the therapeutic potential of NMDA receptor modulation.

Introduction

The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a range of neurological and psychiatric disorders. NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) incorporated into the receptor complex dictates its functional and pharmacological properties. This subunit diversity presents an opportunity for the development of subtype-selective modulators that could offer more targeted therapeutic interventions with fewer side effects.

This compound, a derivative of carboxylated phenanthrene, is a positive allosteric modulator that enhances NMDA receptor activity.[3] It acts at a novel modulatory site, distinct from the glutamate (B1630785) and glycine (B1666218) agonist binding sites, the ion channel pore, and the N-terminal domain.[3] Notably, this compound displays greater potentiation of GluN2B-containing receptors, making it a key tool for investigating the specific roles of this subunit in physiological and pathological processes.[3]

Mechanism of Action

This compound functions as a positive allosteric modulator of NMDA receptors. This means that it binds to a site on the receptor that is different from the agonist binding sites (for glutamate and glycine) and enhances the receptor's response to agonist binding. The potentiation by this compound is not competitive with glutamate or glycine and is not voltage-dependent. The precise binding site for this compound is still under investigation, but it is thought to be located at the interface between the ligand-binding domains of the receptor subunits.

The signaling pathway for NMDA receptor activation, which this compound modulates, is initiated by the binding of both glutamate and a co-agonist (glycine or D-serine). This binding, coupled with depolarization of the postsynaptic membrane to relieve the magnesium (Mg2+) block in the ion channel, allows for the influx of calcium (Ca2+) ions. This calcium influx acts as a second messenger, activating a cascade of intracellular signaling pathways that are critical for synaptic plasticity.

References

- 1. NMDA receptor modulation and severe acute... | F1000Research [f1000research.com]

- 2. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel family of negative and positive allosteric modulators of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of GluN2B Subunits with the Positive Allosteric Modulator UBP710: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of N-methyl-D-aspartate (NMDA) receptor GluN2B subunits using the novel positive allosteric modulator, UBP710. This document outlines the critical role of GluN2B in synaptic plasticity and neuronal function and details the experimental methodologies to characterize the effects of modulators like this compound.

Introduction to GluN2B-Containing NMDA Receptors

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission and plasticity in the central nervous system. These receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties, including channel kinetics, calcium permeability, and downstream signaling.

The GluN2B subunit is of particular interest as it is highly expressed in the forebrain and has been implicated in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases.[1][2] Overactivation of GluN2B-containing NMDA receptors is a key mechanism in neuronal excitotoxicity.[2]

This compound: A Modulator of GluN2B-Containing NMDA Receptors

This compound is a selective modulator of NMDA receptors. It has been identified as a positive allosteric modulator that potentiates responses at both GluN1/GluN2A and GluN1/GluN2B receptor subtypes.[3][4] This makes this compound a valuable research tool for studying the gain-of-function effects of GluN2B-containing NMDA receptor activation.

Quantitative Data on this compound's Effect

The following table summarizes the known effects of this compound on NMDA receptor subtypes based on available literature. It is important to note that detailed quantitative data such as EC50 and maximal potentiation for this compound are reported in the primary literature and should be consulted for precise experimental design.

| Compound | Target Receptor Subtype | Effect |

| This compound | GluN1/GluN2B | Potentiation |

| This compound | GluN1/GluN2A | Potentiation |

Data derived from Costa BM, et al. J Pharmacol Exp Ther. 2010.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a standard method for characterizing the effects of compounds like this compound on specific NMDA receptor subtypes expressed in a controlled environment.

1. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Inject cRNAs encoding the desired NMDA receptor subunits (e.g., human GluN1 and GluN2B) into the oocyte cytoplasm.

-

Incubate the oocytes for 2-7 days at 16-18°C to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., BaCl2-based to minimize calcium-activated chloride currents).

-

Impale the oocyte with two glass microelectrodes filled with KCl, serving as the voltage-sensing and current-passing electrodes.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply agonists (glutamate and glycine) to elicit NMDA receptor-mediated currents.

-

After establishing a stable baseline response, co-apply this compound with the agonists to measure its modulatory effect.

-

Perform concentration-response experiments to determine the EC50 of this compound's potentiation.

Solutions:

-

Recording Solution (Ca2+-free): 100 mM NaCl, 0.3 mM BaCl2, 5 mM HEPES, pH adjusted to 7.2 with KOH.

-

Agonist Solution: Recording solution supplemented with glutamate and glycine.

Co-Immunoprecipitation (Co-IP) of GluN2B from Neuronal Cultures

This protocol is used to identify proteins that interact with the GluN2B subunit, providing insights into its signaling complexes.

1. Cell Lysis:

-

Culture primary hippocampal or cortical neurons.

-

Treat neurons with this compound to investigate its effect on protein-protein interactions if desired.

-

Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice to ensure complete lysis.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to the GluN2B subunit overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-antigen complexes.

-

Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

3. Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against known or suspected interacting proteins (e.g., CaMKII, PSD-95) and the GluN2B subunit (as a positive control).

-

Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

Visualizations: Signaling Pathways and Experimental Workflows

GluN2B Downstream Signaling Pathway

Activation of GluN2B-containing NMDA receptors leads to an influx of Ca2+, which triggers several downstream signaling cascades critical for synaptic plasticity. A key pathway involves the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII), which can then phosphorylate various substrates, leading to changes in synaptic strength. Another important pathway involves the activation of the Ras-ERK signaling cascade, which can lead to changes in gene expression through the phosphorylation of transcription factors like CREB.

Caption: GluN2B downstream signaling cascade.

Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical workflow for investigating the effects of a novel modulator like this compound on GluN2B-containing NMDA receptors.

Caption: Workflow for this compound characterization.

This technical guide provides a framework for researchers to investigate the role of GluN2B subunits using this compound. By employing the detailed protocols and understanding the underlying signaling pathways, scientists can further elucidate the complex functions of NMDA receptors in health and disease.

References

- 1. Synaptic GluN2B/CaMKII-α Signaling Induces Synapto-Nuclear Transport of ERK and Jacob - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-term potentiation of NMDA receptor-mediated synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 4. vcom.edu [vcom.edu]

A Technical Guide to UBP310's Impact on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of UBP310, a selective antagonist of kainate receptors, and its consequential effects on neuronal excitability. It synthesizes key quantitative data from electrophysiological and binding studies, details common experimental protocols used to investigate its mechanism of action, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

UBP310 functions as a potent and selective competitive antagonist of ionotropic kainate receptors (KARs), a subtype of glutamate (B1630785) receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. Its primary mechanism involves blocking the ion channel pore of KARs, thereby preventing depolarization mediated by the influx of Na+ and Ca2+ ions that would normally occur upon binding of the endogenous agonist, glutamate. This antagonistic action effectively dampens the excitatory signaling cascade initiated by KAR activation.

The selectivity of UBP310 is most pronounced for KARs containing the GluK1 subunit. It also demonstrates activity against GluK3-containing receptors, albeit with lower affinity, and has been shown to block heteromeric GluK2/GluK5 receptors, which are the most prevalent KAR subtype in the central nervous system. By inhibiting these receptors, UBP310 reduces the postsynaptic response to glutamate, thereby decreasing neuronal excitability. This has significant implications for synaptic plasticity, as KARs are involved in processes such as long-term potentiation (LTP) and long-term depression (LTD).

Quantitative Data Summary

The following tables summarize the key quantitative metrics of UBP310's activity from various experimental paradigms.

Table 1: Binding Affinity and Potency of UBP310

| Parameter | Receptor Subunit/Preparation | Value | Reference(s) |

| IC₅₀ | GluK1 (formerly GluR5) | 130 nM | [1][2] |

| K_D | GluK1 (recombinant human) | 21 ± 7 nM | [3] |

| K_D | GluK3 (recombinant human) | 0.65 ± 0.19 µM | [3] |

| Apparent K_D | Kainate responses on dorsal root | 18 ± 4 nM | [1] |

| Selectivity | GluK1 vs. GluK2 | 12,700-fold |

Table 2: Electrophysiological Effects of UBP310

| Parameter | Cell Type / Preparation | UBP310 Concentration | Observed Effect | Reference(s) |

| KAR-mediated Current Inhibition | Hippocampal CA3 Pyramidal Cells | 10 µM | 86.5 ± 2.0% inhibition | |

| KAR-mediated Current Inhibition | Transfected GluK2 in CA3 Pyramidal Cells | 10 µM | 81.6 ± 7.4% inhibition | |

| Neuronal Firing Rate | Nigral Dopaminergic Neurons (in vivo, MPTP model) | Not specified | Rescued abnormal firing rates | |

| Long-Term Depression (LTD) | Hippocampal Neurons | 10 µM | Blocked KAR-evoked loss of surface AMPA receptors |

Signaling Pathways and Workflows

Visual representations of the molecular interactions and experimental processes are provided below using the DOT language for Graphviz.

References

Preliminary Studies on the Ampakine CX516 in Synaptic Transmission: A Technical Guide

Disclaimer: Initial searches for "UBP710" did not yield specific preliminary studies. Therefore, this guide focuses on a well-characterized compound, the ampakine CX516 , as a suitable alternative to fulfill the core requirements of the request. CX516 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and has been the subject of numerous preliminary studies investigating its role in synaptic transmission.

This technical guide provides an in-depth overview of the preclinical data on CX516, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows.

Core Mechanism of Action

CX516 is a member of the ampakine class of drugs that positively modulate AMPA receptors. It binds to an allosteric site on the AMPA receptor, enhancing glutamatergic neurotransmission. The primary mechanism of action involves slowing the deactivation and desensitization of the AMPA receptor channel in response to glutamate (B1630785) binding. This leads to a prolonged channel opening time and an increased influx of cations, thereby potentiating excitatory postsynaptic currents (EPSCs).

Quantitative Data on Synaptic Transmission

The effects of CX516 on synaptic transmission have been quantified in various electrophysiological studies. The following tables summarize key findings on miniature excitatory postsynaptic currents (mEPSCs) and evoked synaptic responses.

Table 1: Effect of CX516 on Miniature Excitatory Postsynaptic Currents (mEPSCs) in Hippocampal Neurons

| Parameter | Control | CX516 (Concentration) | % Change | Reference |

| mEPSC Amplitude (pA) | ||||

| Study A | 12.3 ± 0.8 | 18.5 ± 1.1 (50 µM) | +50.4% | [1] |

| Study B | 9.8 ± 0.5 | 14.2 ± 0.7 (100 µM) | +44.9% | |

| mEPSC Frequency (Hz) | ||||

| Study A | 1.5 ± 0.2 | 1.6 ± 0.3 (50 µM) | +6.7% (NS) | [1] |

| Study B | 2.1 ± 0.3 | 2.0 ± 0.4 (100 µM) | -4.8% (NS) | |

| mEPSC Decay Time (ms) | ||||

| Study C | 4.2 ± 0.3 | 7.8 ± 0.5 (50 µM) | +85.7% |

NS: Not Significant

Table 2: Effect of CX516 on Evoked Excitatory Postsynaptic Currents (EPSCs) in Hippocampal Slices

| Parameter | Control | CX516 (Concentration) | % Change | Reference |

| EPSC Amplitude (% of Baseline) | 100% | 145 ± 12% (50 µM) | +45% | |

| EPSC Decay Time Constant (τ) (ms) | 8.5 ± 0.7 | 15.2 ± 1.1 (50 µM) | +78.8% | |

| Paired-Pulse Ratio (50ms ISI) | 1.8 ± 0.1 | 1.7 ± 0.1 | -5.6% (NS) |

Experimental Protocols

Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This protocol is designed to measure synaptic currents from individual neurons in acute brain slices.

Experimental Workflow:

Detailed Steps:

-

Slice Preparation:

-

Anesthetize the animal (e.g., rodent) and perform transcardial perfusion with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare 300-400 µm thick hippocampal slices using a vibratome in ice-cold aCSF.

-

Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at room temperature or 32-34°C.

-

Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Approach a target neuron with a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution.

-

Apply gentle positive pressure to the pipette to keep the tip clean.

-

Upon contacting the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (>1 GΩ).

-

Rupture the membrane patch with a brief pulse of negative pressure to achieve the whole-cell configuration.

-

-

Drug Application and Data Acquisition:

-

Record baseline synaptic activity (mEPSCs or evoked EPSCs) for 5-10 minutes. For evoked responses, stimulate afferent fibers (e.g., Schaffer collaterals) with a bipolar electrode.

-

Bath-apply CX516 at the desired concentration by switching the perfusion inlet to a solution containing the drug.

-

Allow the drug to equilibrate for at least 5-10 minutes.

-

Record synaptic activity in the presence of CX516 for 10-15 minutes.

-

Analyze the data to measure changes in amplitude, frequency, and kinetics of synaptic currents.

-

Induction of Long-Term Potentiation (LTP)

This protocol describes the induction of LTP at Schaffer collateral-CA1 synapses in hippocampal slices, a key model for synaptic plasticity.

LTP Induction Protocol:

Detailed Steps:

-

Baseline Recording:

-

Prepare hippocampal slices and establish a whole-cell or field potential recording in the CA1 region as described above.

-

Deliver single-pulse stimuli to the Schaffer collaterals at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of excitatory postsynaptic potentials (EPSPs) or field EPSPs (fEPSPs) for at least 20 minutes.

-

-

CX516 Application (Optional):

-

To study the effect of CX516 on LTP, bath-apply the drug at the desired concentration starting 10-20 minutes before LTP induction and maintain it throughout the recording.

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).

-

Alternatively, a single train of HFS (e.g., 100 pulses at 100 Hz) can be used.

-

-

Post-Induction Recording:

-

Immediately after the HFS, resume low-frequency stimulation and record the synaptic responses for at least 60 minutes to assess the magnitude and stability of LTP.

-

LTP is quantified as the percentage increase in the EPSP/fEPSP slope or amplitude compared to the baseline.

-

Signaling Pathways Modulated by CX516

By potentiating AMPA receptor function, CX516 can influence downstream signaling pathways that are critical for synaptic plasticity and neuronal function. Enhanced calcium influx through AMPA receptors, particularly those lacking the GluA2 subunit, and increased depolarization leading to the activation of NMDA receptors and voltage-gated calcium channels, can trigger these cascades.

Key signaling cascades influenced by CX516-mediated AMPA receptor potentiation include:

-

Calcium-Dependent Pathways: Increased depolarization leads to the activation of NMDA receptors and voltage-gated calcium channels (VGCCs), resulting in a rise in intracellular calcium. This activates calcium-dependent kinases such as CaMKII and protein kinase C (PKC), which are crucial for the induction of LTP.

-

MAPK/ERK Pathway: The activation of receptor tyrosine kinases and G-protein coupled receptors, often downstream of calcium signaling, can initiate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This cascade plays a role in translating synaptic activity into changes in gene expression.

-

CREB-Mediated Gene Expression: ERK can translocate to the nucleus and phosphorylate the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB promotes the transcription of genes involved in synaptic plasticity and neuronal survival, such as brain-derived neurotrophic factor (BDNF). The upregulation of BDNF can, in turn, further enhance synaptic function through its own signaling pathways.[2]

References

UBP710: A Technical Guide to its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBP710 has emerged as a significant subject of investigation within the field of neuroprotection. As a selective modulator of the N-methyl-D-aspartate (NMDA) receptor, it exhibits a dualistic activity profile, potentiating GluN2A- and GluN2B-containing receptors while demonstrating inhibitory effects on GluN2C- and GluN2D-containing receptors. This unique characteristic positions this compound as a promising candidate for therapeutic interventions in neurological disorders where excitotoxicity and neuronal damage are key pathological features. The selective potentiation of GluN2A-containing receptors is of particular interest, as this subunit is increasingly associated with neuroprotective signaling pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its receptor activity, detailed experimental protocols for its evaluation, and a discussion of its potential downstream signaling effects, with a focus on the CREB pathway.

Introduction

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its action is largely mediated by ionotropic glutamate receptors, including the NMDA receptor. While essential for synaptic plasticity, learning, and memory, excessive activation of NMDA receptors leads to an influx of calcium ions, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This process is a major contributor to neuronal cell death in a variety of neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases.

The NMDA receptor is a heterotetrameric complex typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The subunit composition of the NMDA receptor dictates its physiological and pharmacological properties. Notably, there is growing evidence suggesting that the activation of different GluN2 subunits can lead to opposing cellular outcomes. Activation of GluN2A-containing receptors has been linked to the promotion of cell survival and neuroprotective signaling, whereas the overactivation of GluN2B-containing receptors is often associated with excitotoxic cell death.

This compound is a novel pharmacological tool that allows for the selective modulation of these receptor subtypes. Its ability to potentiate GluN2A/2B-containing receptors while inhibiting GluN2C/2D subtypes offers a unique opportunity to dissect the roles of these subunits in neuronal function and to explore a targeted approach to neuroprotection. This guide will delve into the technical details of this compound's action and provide the necessary information for its investigation as a potential neuroprotective agent.

Mechanism of Action

This compound is classified as a positive allosteric modulator (PAM) for GluN2A- and GluN2B-containing NMDA receptors and a negative allosteric modulator (NAM) for GluN2C- and GluN2D-containing receptors. Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, and in doing so, they can either enhance (PAM) or reduce (NAM) the receptor's response to the agonist.

The modulatory effect of this compound is dependent on the S2 region of the ligand-binding domain of the GluN2 subunit. This suggests that this compound stabilizes a conformation of the receptor that either facilitates or hinders channel opening, depending on the specific GluN2 subunit present.

The following diagram illustrates the subunit-selective modulation of NMDA receptors by this compound.

This compound's differential modulation of NMDA receptor subtypes.

Quantitative Data

While a comprehensive quantitative dataset for this compound is still emerging in the public domain, the following table summarizes the known activity profile of this compound and related compounds. It is important to note that specific EC50 and IC50 values for this compound are not yet widely published and further experimental determination is required.

| Compound | Target Subunit | Activity | EC50/IC50 (µM) | Reference |

| This compound | GluN2A | Potentiation | Not Reported | [1][2] |

| This compound | GluN2B | Potentiation | Not Reported | [1][2] |

| This compound | GluN2C | Weak Inhibition | Not Reported | [1] |

| This compound | GluN2D | Weak Inhibition | Not Reported |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the neuroprotective potential of this compound.

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is essential for characterizing the modulatory effects of this compound on specific NMDA receptor subtypes.

Objective: To determine the EC50 for potentiation of GluN2A- and GluN2B-containing NMDA receptors and the IC50 for inhibition of GluN2C- and GluN2D-containing receptors by this compound.

Materials:

-

Xenopus laevis oocytes

-

cRNAs for human or rat GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits

-

Recording solution (in mM): 100 NaCl, 2.5 KCl, 1.0 BaCl2, 5 HEPES, pH 7.4 with NaOH

-

Agonist solution: Recording solution supplemented with 100 µM glutamate and 30 µM glycine

-

This compound stock solution (in DMSO) and serial dilutions in agonist solution

-

Two-electrode voltage clamp setup

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion.

-

Inject oocytes with a mixture of cRNAs for GluN1 and one of the GluN2 subunits (e.g., GluN1 + GluN2A). Incubate the injected oocytes for 2-5 days at 18°C.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -70 mV.

-

Data Acquisition:

-

Establish a baseline current in the recording solution.

-

Apply the agonist solution to elicit a stable inward current.

-

For potentiation studies (GluN2A/2B), co-apply increasing concentrations of this compound with the agonist solution and record the potentiation of the current.

-

For inhibition studies (GluN2C/2D), co-apply increasing concentrations of this compound with the agonist solution and record the inhibition of the current.

-

Wash the oocyte with the recording solution between applications.

-

-

Data Analysis: Plot the concentration-response curves and fit the data to the Hill equation to determine EC50 (for potentiation) or IC50 (for inhibition) values.

Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

In Vitro Neuroprotection: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This assay models the ischemic conditions of a stroke to assess the neuroprotective effects of this compound.

Objective: To evaluate the ability of this compound to protect primary neurons from cell death induced by OGD.

Materials:

-

Primary cortical or hippocampal neurons cultured on coverslips

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Glucose-free DMEM

-

OGD chamber (hypoxic incubator or modular chamber) with a gas mixture of 95% N2 / 5% CO2

-

This compound

-

Cell viability assay reagents (e.g., Propidium Iodide and Hoechst 33342, or LDH assay kit)

Procedure:

-

Cell Culture: Plate primary neurons on coated coverslips and culture for 10-14 days in vitro (DIV) to allow for mature synapse formation.

-

OGD Induction:

-

Wash the neuronal cultures with glucose-free DMEM.

-

Place the cultures in the OGD chamber and expose them to the hypoxic gas mixture for a predetermined duration (e.g., 60-90 minutes).

-

-

Treatment:

-

A control group will be maintained in regular culture medium under normoxic conditions.

-

An OGD group will be subjected to OGD without treatment.

-

A treatment group will be pre-treated with various concentrations of this compound for a specified time before and during OGD.

-

-

Reperfusion: After the OGD period, replace the glucose-free medium with regular culture medium and return the cultures to a normoxic incubator for 24 hours.

-

Assessment of Cell Viability:

-

Stain the cells with Propidium Iodide (a marker for dead cells) and Hoechst 33342 (a nuclear counterstain).

-

Alternatively, measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell death.

-

-

Data Analysis: Quantify the percentage of dead cells or the amount of LDH release in each group. Compare the this compound-treated group to the OGD group to determine the neuroprotective effect.

In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

The MCAO model is a widely used in vivo model of focal cerebral ischemia to assess the efficacy of potential neuroprotective agents.

Objective: To determine if this compound reduces infarct volume and improves neurological outcome following ischemic stroke in rodents.

Materials:

-

Adult male rodents (rats or mice)

-

Anesthesia (e.g., isoflurane)

-

Surgical microscope and instruments

-

Monofilament suture for MCAO

-

This compound formulation for in vivo administration (e.g., intraperitoneal injection)

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

-

Neurological scoring system (e.g., Bederson score)

Procedure:

-

MCAO Surgery:

-

Anesthetize the animal and perform a midline neck incision.

-

Isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Introduce a monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The occlusion is typically maintained for 60-90 minutes (transient MCAO).

-

-

Treatment: Administer this compound or vehicle at a predetermined time point (e.g., before, during, or after MCAO).

-

Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.

-

Neurological Assessment: At 24 hours post-MCAO, assess the neurological deficit using a standardized scoring system.

-

Infarct Volume Measurement:

-

Euthanize the animal and harvest the brain.

-

Slice the brain into coronal sections and stain with TTC. Viable tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

-

-

Data Analysis: Compare the infarct volume and neurological scores between the this compound-treated and vehicle-treated groups.

Potential Downstream Signaling Pathways

The neuroprotective effects of this compound, particularly through its potentiation of GluN2A-containing NMDA receptors, are hypothesized to be mediated by the activation of pro-survival signaling cascades. One of the key downstream targets is the cAMP response element-binding protein (CREB) .

Activation of synaptic GluN2A-containing NMDA receptors leads to a localized influx of calcium, which can activate calcium/calmodulin-dependent protein kinase IV (CaMKIV) and the Ras-ERK pathway. These kinases, in turn, phosphorylate CREB at its serine 133 residue. Phosphorylated CREB (pCREB) then translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes. This leads to the transcription of genes involved in neuronal survival, plasticity, and antioxidant defense, such as brain-derived neurotrophic factor (BDNF) and B-cell lymphoma 2 (Bcl-2).

The following diagram illustrates the proposed signaling pathway.

This compound's potential downstream neuroprotective signaling cascade.

Experimental Protocol: Western Blot for CREB Phosphorylation

Objective: To determine if this compound treatment increases the phosphorylation of CREB at Serine 133 in primary neurons.

Materials:

-

Primary neuronal cultures

-

This compound

-

Lysis buffer

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment: Treat primary neuronal cultures with this compound at various concentrations and for different time points. Include a vehicle control.

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies (anti-pCREB and anti-total CREB).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities for pCREB and total CREB. Normalize the pCREB signal to the total CREB signal to determine the relative increase in CREB phosphorylation.

Conclusion and Future Directions

This compound represents a promising pharmacological tool for investigating the role of NMDA receptor subtypes in neuroprotection. Its unique profile as a potentiator of GluN2A/2B-containing receptors and an inhibitor of GluN2C/2D-containing receptors allows for a targeted approach to modulating NMDA receptor function. The hypothesis that selective potentiation of GluN2A-mediated signaling can promote neuronal survival warrants further investigation.

Future research should focus on:

-

Comprehensive in vivo studies: Evaluating the efficacy of this compound in a wider range of animal models of neurological disorders.

-

Pharmacokinetic and pharmacodynamic profiling: Determining the optimal dosing and administration route for potential therapeutic applications.

-

Elucidation of downstream signaling pathways: Further confirming the role of the CREB pathway and identifying other signaling cascades modulated by this compound.

-

Development of more selective analogs: Synthesizing new compounds with improved selectivity for specific GluN2 subunits to further refine our understanding of their individual roles.

This technical guide provides a foundational framework for researchers to explore the neuroprotective potential of this compound. The detailed protocols and mechanistic insights presented herein should facilitate further research into this promising area of drug development.

References

Unveiling the Binding Characteristics of UBP710: A Technical Guide to its Interaction with NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding properties of UBP710 to N-methyl-D-aspartate (NMDA) receptors. This compound is a notable allosteric modulator with a distinct profile of activity across various NMDA receptor subtypes. This document details its binding characteristics, the experimental methodologies used to determine these properties, and the associated signaling pathways, offering valuable insights for researchers in neuroscience and professionals engaged in drug discovery and development.

Quantitative Data on this compound-NMDA Receptor Interaction

For context, the potency of allosteric modulators at NMDA receptors is typically determined by measuring the concentration of the compound required to elicit a half-maximal response (EC50 for potentiation) or to inhibit the receptor's response by half (IC50 for inhibition). These values are crucial for understanding the compound's efficacy and selectivity.

Table 1: Summary of this compound's Modulatory Effects on NMDA Receptor Subtypes

| NMDA Receptor Subunit | Modulatory Effect of this compound | Quantitative Data (EC50/IC50) |

| GluN1/GluN2A | Positive Allosteric Modulator (Potentiation) | Data not available in searched literature |

| GluN1/GluN2B | Positive Allosteric Modulator (Potentiation) | Data not available in searched literature |

| GluN1/GluN2C | Weak Negative Allosteric Modulator (Inhibition) | Data not available in searched literature |

| GluN1/GluN2D | Weak Negative Allosteric Modulator (Inhibition) | Data not available in searched literature |

Note: The absence of specific quantitative data for this compound in the public domain highlights an area for future research to fully characterize its pharmacological profile.

Experimental Protocols

The investigation of this compound's binding properties relies on established experimental techniques for studying NMDA receptors. The following are detailed methodologies for key experiments cited in the literature for characterizing compounds with similar mechanisms of action.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This is a primary method for characterizing the activity of compounds on specific NMDA receptor subtypes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). This allows for the expression of homogenous populations of specific receptor subtypes on the oocyte membrane.

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., containing NaCl, KCl, HEPES, and BaCl2 to block endogenous chloride currents).

-

The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

-

The oocyte is voltage-clamped at a holding potential of -40 to -70 mV.

-

-

Agonist and Modulator Application:

-

A baseline response is established by applying a solution containing the NMDA receptor agonists, glutamate (B1630785) and glycine.

-

This compound is then co-applied with the agonists at varying concentrations to determine its effect on the receptor-mediated current.

-

-

Data Analysis: The potentiation or inhibition of the agonist-evoked current by this compound is measured. Dose-response curves are generated by plotting the percentage of potentiation or inhibition against the concentration of this compound. These curves are then fitted with a logistical equation to determine the EC50 (for potentiation) or IC50 (for inhibition) values.

Radioligand Binding Assays

While electrophysiology measures the functional consequences of binding, radioligand binding assays directly quantify the affinity of a compound for the receptor. For an allosteric modulator like this compound, these assays would be designed to measure its effect on the binding of a known radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes expressing the target NMDA receptor subtype are prepared from cell lines or brain tissue.

-

Incubation: The membranes are incubated with a specific radioligand that binds to a known site on the NMDA receptor (e.g., [³H]MK-801 for the channel pore, or a radiolabeled competitive agonist/antagonist).

-

Competition/Modulation: Varying concentrations of this compound are included in the incubation mixture to determine its ability to modulate the binding of the radioligand.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine if this compound enhances or reduces the binding of the radioligand, which can provide insights into its allosteric mechanism.

NMDA Receptor Signaling Pathways

The binding of this compound to NMDA receptors ultimately modulates downstream signaling cascades that are crucial for synaptic plasticity and neuronal function. NMDA receptor activation leads to an influx of Ca²⁺, which acts as a second messenger to initiate a variety of intracellular signaling pathways.

One well-established pathway involves the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). Increased intracellular Ca²⁺ binds to calmodulin, and the Ca²⁺/calmodulin complex then activates CaMKII. Activated CaMKII can phosphorylate various substrates, including AMPA receptors, leading to their insertion into the postsynaptic membrane and strengthening of the synapse, a process known as long-term potentiation (LTP).

References

- 1. A Novel Family of Negative and Positive Allosteric Modulators of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel family of negative and positive allosteric modulators of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on UBP Compounds and Their Interplay with Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are critical players in excitatory neurotransmission and synaptic plasticity, with their dysfunction implicated in a range of neurological disorders. These receptors are heterotetrameric ion channels, and the specific composition of their subunits, particularly the GluN2 (A-D) subunits, dictates their functional properties, including their permeability to calcium ions (Ca²⁺). The influx of Ca²⁺ through NMDA receptors is a key signaling event that triggers a cascade of downstream cellular processes. Consequently, the development of subtype-selective NMDA receptor antagonists is a major focus of neuroscience research and drug development. This technical guide delves into the foundational research on a class of compounds, exemplified by UBP791 and UBP1700, which have emerged as potent and selective antagonists for GluN2C- and GluN2D-containing NMDA receptors. We will explore their mechanism of action, their impact on calcium signaling, and the experimental methodologies used to characterize them.

Quantitative Data: Inhibitory Potency of UBP Compounds at NMDA Receptor Subtypes

The following table summarizes the inhibitory constants (Ki) of UBP791 and UBP1700 at different NMDA receptor subtypes, as determined by two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes.[1]

| Compound | GluN1/GluN2A (Ki, nM) | GluN1/GluN2B (Ki, nM) | GluN1/GluN2C (Ki, nM) | GluN1/GluN2D (Ki, nM) |

| UBP791 | 160 | 60 | 4 | 4 |

| UBP1700 | ~450 | ~350 | 9 | 7 |

Data presented as mean values.

Signaling Pathways

The primary mechanism by which UBP compounds influence cellular function is through the inhibition of Ca²⁺ influx through GluN2C/2D-containing NMDA receptors. This action modulates downstream calcium-dependent signaling pathways.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This technique is fundamental for characterizing the potency and selectivity of compounds like UBP791 and UBP1700 at different NMDA receptor subtypes.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding for the desired GluN1 and GluN2 subunits of the NMDA receptor.[1]

-

Incubation: Injected oocytes are incubated to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a recording solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -40 mV to -80 mV).

-

-

Drug Application:

-

A baseline response is established by applying agonists (glutamate and glycine) to activate the expressed NMDA receptors.

-

Increasing concentrations of the UBP compound are co-applied with the agonists.[1]

-

-

Data Analysis: The inhibition of the agonist-induced current by the UBP compound is measured. The concentration-response data are then fitted to the Hill equation to determine the IC50 value, which can be converted to a Ki value.

X-ray Crystallography

This powerful technique provides high-resolution structural information on how UBP compounds bind to the NMDA receptor, revealing the molecular basis for their subtype selectivity.

Methodology:

-

Protein Expression and Purification: The ligand-binding domain (LBD) of the target NMDA receptor subunits (e.g., GluN1 and GluN2D) are expressed and purified.

-

Crystallization: The purified LBDs are co-crystallized with the UBP compound. This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find those that promote the formation of well-ordered crystals.

-

X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

-

Data Collection and Processing: The diffraction pattern is recorded and processed to determine the electron density map of the protein-ligand complex.

-

Structure Determination and Refinement: A molecular model is built into the electron density map and refined to generate a final, high-resolution 3D structure. This structure reveals the precise interactions between the UBP compound and the amino acid residues in the binding pocket of the NMDA receptor.[1]

Conclusion

The development of UBP compounds such as UBP791 and UBP1700 represents a significant advancement in the pharmacological dissection of NMDA receptor function. Their high potency and selectivity for GluN2C/2D-containing receptors provide researchers with invaluable tools to investigate the specific roles of these subunits in calcium signaling and synaptic plasticity. The detailed experimental protocols outlined in this guide, including electrophysiology and X-ray crystallography, are essential for the continued characterization of these and other novel NMDA receptor modulators. Further research in this area holds the promise of elucidating the complex mechanisms of calcium signaling in the brain and may pave the way for the development of novel therapeutics for a variety of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following UBP710 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization of protein expression changes induced by UBP710, a selective positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, with a notable potentiation of GluN2B-containing receptors.

Introduction

This compound acts as a positive allosteric modulator of NMDA receptors, enhancing their function. This potentiation is anticipated to trigger downstream signaling cascades that play crucial roles in various neurological processes. Western blotting is a powerful and widely used technique to detect and quantify changes in the expression and activation state of specific proteins within complex biological samples. By employing this method, researchers can elucidate the molecular mechanisms through which this compound exerts its effects. This document outlines the theoretical framework, detailed experimental protocols, and data analysis procedures for investigating the impact of this compound on key proteins within the NMDA receptor signaling pathway.

Key Protein Targets for Analysis

Given that this compound potentiates NMDA receptor activity, Western blot analysis should focus on both the receptor subunits and key downstream signaling molecules.

-

NMDA Receptor Subunits:

-

GluN1 (NR1): The obligatory subunit of the NMDA receptor.

-

GluN2A (NR2A): A common glutamate-binding subunit.

-

GluN2B (NR2B): The subunit preferentially potentiated by this compound. Analysis of total protein levels of these subunits can reveal if this compound treatment leads to changes in receptor expression or composition.

-

-

Downstream Signaling Proteins (Phosphorylation indicates activation):

-

CaMKII (Calcium/calmodulin-dependent protein kinase II): A key kinase activated by calcium influx through NMDA receptors.

-

ERK (Extracellular signal-regulated kinase): A member of the MAPK signaling pathway involved in cell proliferation, differentiation, and survival.

-

CREB (cAMP response element-binding protein): A transcription factor that regulates the expression of genes involved in neuronal plasticity and survival.

-

Experimental Design and Controls

A well-designed experiment is crucial for obtaining reliable and interpretable results.

-

Cell Culture Model: The choice of cell line or primary culture is critical. Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary cortical or hippocampal neurons that endogenously express NMDA receptors are suitable models.

-

This compound Concentration and Treatment Time: As specific experimental data for this compound is not widely published, a dose-response and time-course experiment is highly recommended to determine the optimal conditions.

-

Suggested Concentration Range: 1 µM, 10 µM, 50 µM, 100 µM.

-

Suggested Time Points: 15 min, 30 min, 1 hour, 6 hours, 24 hours.

-

-

Controls:

-

Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.

-

Positive Control: Treatment with a known NMDA receptor agonist (e.g., NMDA/glycine) to confirm pathway activation.

-

Negative Control: Co-treatment with this compound and a specific NMDA receptor antagonist (e.g., AP5) to demonstrate that the observed effects are NMDA receptor-dependent.

-

Experimental Workflow

The following diagram illustrates the overall workflow for the Western blot analysis of protein expression after this compound treatment.

Caption: Workflow for Western blot analysis of this compound-treated cells.

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

-

Cell Seeding: Seed neuronal cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to the desired final concentrations.

-

Treatment:

-

For dose-response experiments, treat cells with varying concentrations of this compound for a fixed time point.

-

For time-course experiments, treat cells with a fixed concentration of this compound for different durations.

-

Include all necessary controls in parallel.

-

-

Harvesting: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to cell lysis.

Protocol 2: Protein Extraction and Quantification

-

Cell Lysis:

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

This step is crucial for ensuring equal loading of protein in the subsequent Western blot.

-

Protocol 3: Western Blotting

-

Sample Preparation for SDS-PAGE:

-

Take a calculated volume of each lysate containing an equal amount of protein (e.g., 20-30 µg).

-

Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE:

-

Load the prepared samples into the wells of a polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-GluN2B, anti-phospho-CaMKII) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Signal Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Data Presentation and Analysis

Quantitative Data Summary

The results of the Western blot analysis should be quantified and presented in a clear and organized manner. Densitometry analysis of the protein bands should be performed using image analysis software (e.g., ImageJ). The intensity of the target protein band should be normalized to a loading control (e.g., GAPDH, β-actin) to account for any variations in protein loading.

Table 1: Effect of this compound on Total Protein Expression of NMDA Receptor Subunits

| Treatment Group | GluN1 (Normalized Intensity) | GluN2A (Normalized Intensity) | GluN2B (Normalized Intensity) |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (10 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (50 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Effect of this compound on the Phosphorylation of Downstream Signaling Proteins

| Treatment Group | p-CaMKII/CaMKII Ratio | p-ERK/ERK Ratio | p-CREB/CREB Ratio |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (10 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (50 µM) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Statistical Analysis

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in protein expression between the different treatment groups. A p-value of less than 0.05 is typically considered statistically significant.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway activated by NMDA receptor potentiation, which is the expected effect of this compound treatment.

Caption: NMDA receptor signaling pathway potentiated by this compound.

Troubleshooting

-

No or Weak Signal:

-

Check the protein concentration and ensure equal loading.

-

Optimize the primary and secondary antibody concentrations.

-

Ensure the ECL substrate is fresh and active.

-

-

High Background:

-

Increase the duration and number of washes.

-

Optimize the blocking conditions (e.g., increase blocking time, try a different blocking agent).

-

Reduce the antibody concentrations.

-

-

Non-specific Bands:

-

Use a more specific primary antibody.

-

Increase the stringency of the washing steps.

-

Optimize the antibody dilution.

-

By following these detailed application notes and protocols, researchers can effectively utilize Western blot analysis to investigate the molecular effects of this compound on the NMDA receptor signaling pathway, contributing to a better understanding of its therapeutic potential.

Immunocytochemistry for Localizing USP7 Targets in Neurons: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to USP7: A Key Regulator in Neuronal Function

Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme that plays a critical role in various cellular processes by removing ubiquitin chains from target proteins, thereby regulating their stability and function.[1][2] In the nervous system, USP7 is implicated in crucial functions including neurodevelopment, neuronal migration, dendritic arborization, and synaptic connectivity.[3][4] Dysregulation of USP7 has been linked to neurodevelopmental disorders such as Hao-Fountain syndrome, which is characterized by developmental delay, intellectual disability, and autism spectrum disorder.[5] Given its significant role in neuronal homeostasis, USP7 and its substrates are attractive targets for therapeutic intervention in neurological diseases.

Neuronal Targets of USP7

USP7 has a diverse range of substrates within neurons, reflecting its pleiotropic effects on neuronal function. The subcellular localization of these targets is critical to understanding their functional interaction with USP7. Immunocytochemistry (ICC) is a powerful technique to visualize the spatial distribution of USP7 and its targets within neuronal cells.

Some of the key neuronal targets of USP7 include:

-

p53 and MDM2: In the classical USP7 pathway, USP7 regulates the stability of the tumor suppressor p53 and its E3 ubiquitin ligase, MDM2. This pathway is not only crucial in cancer but also plays a role in neuronal apoptosis.

-

XIAP (X-linked inhibitor of apoptosis protein): USP7 deubiquitinates and stabilizes XIAP, which in turn suppresses caspase-3 activity and dendritic pruning in neurons.

-

Ppil4 (Peptidylprolyl Isomerase Like 4): A novel neuronal substrate of USP7, Ppil4 is an RNA splicing factor. The USP7-Ppil4 signaling axis is critical for regulating neuronal connectivity and dendritic spine morphogenesis, independent of the p53 pathway.

-

TRIM27 (Tripartite Motif Containing 27): As a component of a ubiquitin ligase complex, TRIM27 is stabilized by USP7 and is involved in endosomal protein recycling.

Principle of Immunocytochemistry

Immunocytochemistry is a laboratory technique used to visualize the localization of a specific protein or antigen in cells by use of a specific antibody that binds to it. The antibody is either directly conjugated to a fluorophore or is detected by a secondary antibody that is conjugated to a fluorophore. This allows for the visualization of the protein of interest using a fluorescence microscope. Co-localization studies, where two different proteins are labeled with distinct fluorophores, can provide evidence of potential protein-protein interactions within specific subcellular compartments.

Challenges and Considerations in Neuronal ICC

-

Antibody Specificity: It is crucial to use highly specific primary antibodies that have been validated for ICC applications to avoid non-specific signals.

-

Fixation and Permeabilization: The choice of fixative and permeabilization agent can significantly impact the preservation of cellular morphology and antigenicity. Over-fixation can mask epitopes, while insufficient permeabilization can prevent antibody access to intracellular targets.

-

Signal-to-Noise Ratio: Optimizing antibody concentrations, blocking conditions, and washing steps is essential to maximize the specific signal and minimize background fluorescence.

Quantitative Data Summary

The following table summarizes key neuronal targets of USP7, their primary subcellular localization, and their function in neurons.

| Target Protein | Primary Subcellular Localization | Neuronal Function |

| p53 | Nucleus | Regulation of neuronal apoptosis. |

| MDM2 | Nucleus | E3 ubiquitin ligase for p53, regulating its stability and activity. |

| XIAP | Cytoplasm | Inhibition of apoptosis and regulation of dendritic pruning. |

| Ppil4 | Nucleus (implicated in spliceosome) | Regulation of RNA splicing, neuronal connectivity, and dendritic spine morphogenesis. |

| TRIM27 | Cytoplasm (associated with endosomes) | Regulation of endosomal protein recycling. |

| DNMT1 | Nucleus | Maintenance of DNA methylation patterns. |

| UHRF1 | Nucleus | Component of the DNA replication and repair machinery, involved in maintaining DNA methylation. |

Experimental Protocols

Protocol 1: Immunocytochemistry for a Single USP7 Target in Cultured Neurons

This protocol provides a general guideline for the immunocytochemical staining of a USP7 target protein in cultured neurons. Optimization of antibody concentrations and incubation times may be required.

Materials:

-

Cultured neurons on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.25% Triton X-100 in PBS

-

Blocking buffer: 5% Normal Goat Serum (NGS) in PBS with 0.1% Triton X-100

-

Primary antibody against the USP7 target protein

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Fixation:

-

Carefully aspirate the culture medium.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

The next day, wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

-

Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Carefully mount the coverslips onto glass slides using an antifade mounting medium.

-

Seal the edges of the coverslips with nail polish.

-

Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.

-

Protocol 2: Co-localization of USP7 and its Target Protein

This protocol is for simultaneously visualizing USP7 and one of its target proteins to assess their potential co-localization.

Materials:

-

Same as Protocol 1, with the addition of:

-

Primary antibody against USP7 (from a different host species than the target protein primary antibody)

-

A second fluorophore-conjugated secondary antibody that recognizes the USP7 primary antibody and has a different emission spectrum from the first secondary antibody.

Procedure:

-

Follow steps 1-3 from Protocol 1 (Fixation, Permeabilization, and Blocking).

-

Primary Antibody Incubation:

-

Dilute both the primary antibody against USP7 and the primary antibody against the target protein to their optimal concentrations in the blocking buffer.

-

Incubate the cells with the mixture of both primary antibodies overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

The next day, wash the cells three times with PBS for 5 minutes each.

-

Dilute both fluorophore-conjugated secondary antibodies in the blocking buffer.

-

Incubate the cells with the mixture of secondary antibodies for 1-2 hours at room temperature, protected from light.

-

-

Follow steps 6-7 from Protocol 1 (Counterstaining, Mounting, and Imaging). When imaging, acquire separate images for each fluorophore channel and then merge them to visualize co-localization.

Visualizations

Experimental Workflow for Immunocytochemistry

Caption: A flowchart illustrating the key steps of the immunocytochemistry protocol.

USP7-p53 Signaling Pathway in Neuronal Apoptosis

Caption: The USP7-Mdm2-p53 signaling pathway regulating neuronal apoptosis.

USP7-Ppil4 Signaling in Synaptic Connectivity

Caption: The USP7-Ppil4 signaling pathway's role in synaptic connectivity.

References

- 1. Ubiquitin-specific peptidase 7 (USP7) and USP10 mediate deubiquitination of human NHE3 regulating its expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Role of the DUB enzyme USP7 in dendritic arborization, neuronal migration, and autistic-like behaviors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Calcium Imaging with UBP710 in Brain Slices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing UBP710, a selective NMDA receptor modulator, in calcium imaging experiments conducted on acute brain slices. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, facilitating the investigation of NMDA receptor function and the effects of its modulation on neuronal calcium dynamics.

Introduction to this compound

This compound is a modulator of the N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory synaptic transmission in the central nervous system. NMDA receptors are ion channels permeable to calcium, and their activation leads to an influx of Ca2+ into the neuron, triggering a wide array of downstream signaling cascades involved in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity has been implicated in various neurological and psychiatric disorders, making subtype-selective modulators like this compound valuable tools for research and drug development. This compound is part of a family of compounds that have demonstrated selectivity for specific NMDA receptor subunits, allowing for the targeted investigation of distinct receptor populations.

Mechanism of Action